molecular formula C11H11NS B1400826 2-Methyl-3-(thiophen-2-yl)aniline CAS No. 546094-27-3

2-Methyl-3-(thiophen-2-yl)aniline

Cat. No. B1400826
CAS RN: 546094-27-3
M. Wt: 189.28 g/mol
InChI Key: RDZXWJDLEYIFEH-UHFFFAOYSA-N
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Description

“2-Methyl-3-(thiophen-2-yl)aniline” is a chemical compound with the molecular formula C11H11NS and a molecular weight of 189.28 . It is a derivative of aniline where the phenyl ring has been replaced by thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Methyl-3-(thiophen-2-yl)aniline”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(thiophen-2-yl)aniline” consists of a thiophene ring attached to an aniline group with a methyl substituent . The InChI code for this compound is 1S/C11H11NS/c11-9-4-1-3-8 (7-9)10-5-2-6-12-10/h1-7H,11H2 .


Chemical Reactions Analysis

Thiophene derivatives, including “2-Methyl-3-(thiophen-2-yl)aniline”, have been used in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based analogs, including “2-Methyl-3-(thiophen-2-yl)aniline”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are expected to continue playing a vital role in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-methyl-3-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZXWJDLEYIFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(thiophen-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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